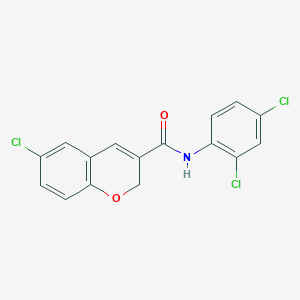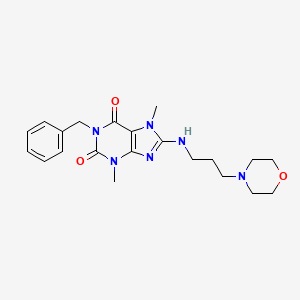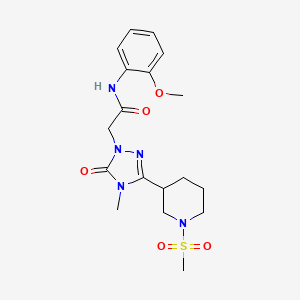![molecular formula C23H26N2O4S B2654582 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 389065-19-4](/img/structure/B2654582.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has a thiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms . The molecule also contains three methoxy groups (-OCH3) and a tert-butyl group (C(CH3)3), which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzene ring and the amide group, which can have significant effects on the compound’s chemical properties. The presence of the thiazole ring, methoxy groups, and tert-butyl group would also influence the compound’s structure .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, benzamides and thiazoles are known to participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to form carboxylic acids and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance solubility in polar solvents .Applications De Recherche Scientifique
Aggregation-Induced Emission Enhancement
One study discusses a phenylbenzoxazole-based organic compound that shows enhanced emission in condensed states due to the prohibition of the transition to a nonemissive state. This finding suggests that similar compounds, including N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, could be used in the development of new materials with desirable optical properties for applications in organic electronics and photonics (Li et al., 2015).
Solid-State Fluorescence
Another research highlights a solid-state, highly emissive organic compound exhibiting aggregation-induced emission enhancement. The study revealed three-dimensional cross-molecular packing as a significant factor for emission enhancement, suggesting potential applications in solid-state lighting and display technologies (Qian et al., 2012).
Anticancer Activity
A series of compounds similar in structure to this compound were synthesized and evaluated for anticancer activity. Some derivatives demonstrated higher anticancer activities than reference drugs, indicating the potential for the development of new anticancer agents (Ravinaik et al., 2021).
Antimicrobial Activity
Research on the synthesis and antimicrobial screening of thiazole derivatives revealed significant inhibitory action against various bacterial and fungal strains. These findings suggest that structurally similar compounds, like this compound, may offer valuable therapeutic interventions for microbial diseases (Desai et al., 2013).
Antidiabetic and Antihyperlipidemic Effects
A novel series of thiazolidinedione derivatives, sharing structural similarities with the compound of interest, were investigated for anti-diabetic activity. This research highlights the potential of such compounds in treating diabetes and related metabolic disorders (Shrivastava et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-23(2,3)16-9-7-14(8-10-16)17-13-30-22(24-17)25-21(26)15-11-18(27-4)20(29-6)19(12-15)28-5/h7-13H,1-6H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTFRBTXJWTORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2654502.png)
![1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2654503.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2654506.png)
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B2654509.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2654512.png)
![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2654514.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)

![4-Cyclopropyl-5-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2654521.png)
